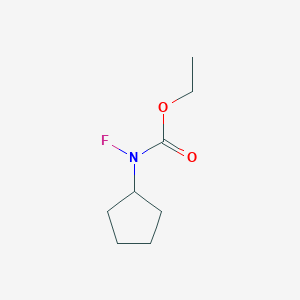
ethyl N-cyclopentyl-N-fluorocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-cyclopentyl-N-fluorocarbamate is an organic compound that features a cyclopentyl ring, an ethyl group, and a fluorocarbamate moiety
Méthodes De Préparation
The synthesis of ethyl N-cyclopentyl-N-fluorocarbamate typically involves the reaction of cyclopentylamine with ethyl chloroformate in the presence of a base, followed by fluorination. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Ethyl N-cyclopentyl-N-fluorocarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed from these reactions depend on the specific conditions and reagents employed.
Applications De Recherche Scientifique
Ethyl N-cyclopentyl-N-fluorocarbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of ethyl N-cyclopentyl-N-fluorocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Ethyl N-cyclopentyl-N-fluorocarbamate can be compared to other carbamate compounds, such as ethyl N-methylcarbamate and ethyl N-phenylcarbamate While these compounds share the carbamate functional group, their unique substituents (cyclopentyl, methyl, phenyl) confer different chemical properties and reactivities
Similar compounds include:
- Ethyl N-methylcarbamate
- Ethyl N-phenylcarbamate
- Cyclopentyl carbamate
These comparisons highlight the distinct characteristics of this compound and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C8H14FNO2 |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
ethyl N-cyclopentyl-N-fluorocarbamate |
InChI |
InChI=1S/C8H14FNO2/c1-2-12-8(11)10(9)7-5-3-4-6-7/h7H,2-6H2,1H3 |
Clé InChI |
YVJJLNDFNUJJDN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1CCCC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


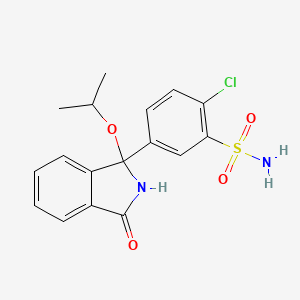
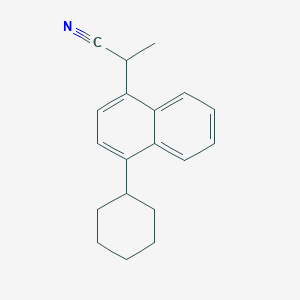
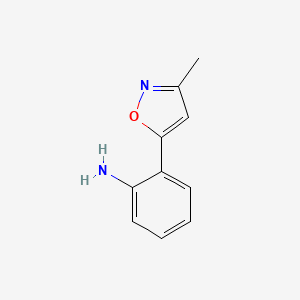

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
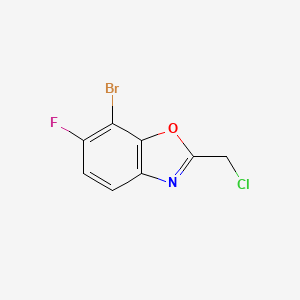
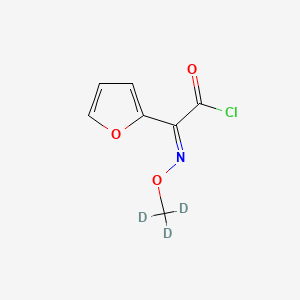
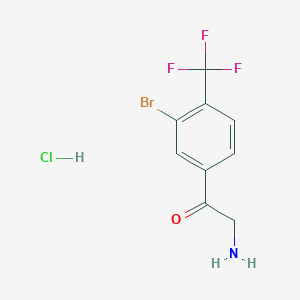
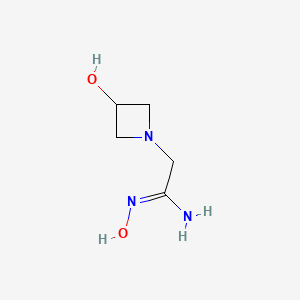

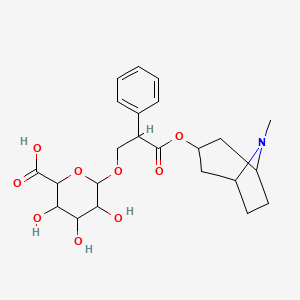
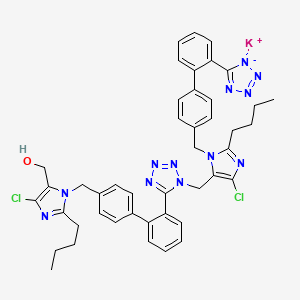
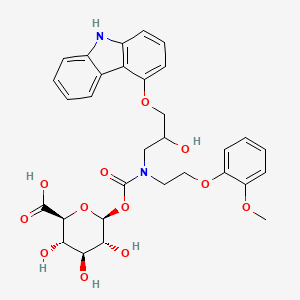
![benzyl (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B13430937.png)
